Chemical structure and molecular properties of 3-(1-Hydroxycyclohexyl)prop-2-ynoic acid
Chemical structure and molecular properties of 3-(1-Hydroxycyclohexyl)prop-2-ynoic acid
Executive Summary
3-(1-Hydroxycyclohexyl)prop-2-ynoic acid (CAS 25294-58-0) is a specialized acetylenic carboxylic acid derivative serving as a critical building block in the synthesis of spirocyclic scaffolds, heterocyclic pharmacophores, and advanced polymer materials. Characterized by a tertiary alcohol adjacent to an electron-deficient alkyne, this molecule exhibits unique reactivity patterns—specifically in intramolecular cyclization and nucleophilic conjugate addition—that distinguish it from simple propiolic acid derivatives. This guide provides a comprehensive analysis of its physicochemical architecture, synthetic protocols, and reactivity profile to support its application in medicinal chemistry and materials science.
Molecular Architecture & Physicochemical Profile[1]
The compound consists of a cyclohexane ring substituted at the C1 position with both a hydroxyl group and a propiolic acid moiety. This geminal disubstitution creates a sterically congested center that influences both metabolic stability and chemical reactivity.
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| IUPAC Name | 3-(1-Hydroxycyclohexyl)prop-2-ynoic acid | |
| CAS Number | 25294-58-0 | |
| Molecular Formula | C | |
| Molecular Weight | 168.19 g/mol | |
| SMILES | OC(=O)C#CC1(O)CCCCC1 | |
| Physical State | White to off-white crystalline solid | |
| Predicted pKa | ~1.9 - 2.5 (Carboxylic acid) | Acidic due to |
| LogP (Predicted) | ~1.1 - 1.3 | Moderate lipophilicity; membrane permeable |
| H-Bond Donors | 2 (COOH, OH) | |
| H-Bond Acceptors | 3 |
Structural Analysis
-
The Alkyne Linker: The internal alkyne acts as a rigid spacer (
) between the polar head (COOH) and the lipophilic tail (Cyclohexyl). The conjugation with the carbonyl group lowers the LUMO energy, making the -carbon (attached to the ring) susceptible to nucleophilic attack (Michael-type addition). -
The Tertiary Alcohol: Positioned at the
-position relative to the carboxylate, this hydroxyl group is primed for intramolecular lactonization to form spiro-furanones, a common motif in natural products (e.g., unsaturated lactones).
Synthetic Pathways and Protocol
The most robust synthesis involves the direct carboxylation of the commercially available precursor, 1-ethynylcyclohexanol. This method utilizes a dianion strategy to selectively functionalize the terminal alkyne.
Core Synthesis Protocol: Carboxylation of 1-Ethynylcyclohexanol
Mechanism:
-
Deprotonation: Treatment with n-Butyllithium (n-BuLi) first removes the hydroxyl proton (most acidic), followed by the terminal alkyne proton, generating a dilithio species.
-
Carboxylation: The nucleophilic acetylide attacks carbon dioxide.
-
Protonation: Acidic workup yields the free carboxylic acid.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 500 mL round-bottom flask under Argon atmosphere. Charge with 1-ethynylcyclohexanol (10.0 g, 80.5 mmol) and anhydrous THF (150 mL). Cool to -78°C.
-
Lithiation: Add n-BuLi (2.5 M in hexanes, 67 mL, 169 mmol, 2.1 eq) dropwise over 30 minutes. Note: Exothermic reaction; maintain internal temperature below -60°C to prevent decomposition.
-
Dianion Formation: Stir at 0°C for 1 hour to ensure complete formation of the dilithio intermediate.
-
Carboxylation: Recool to -78°C. Bubble anhydrous CO
gas (dried through a CaCl tube) into the solution for 45 minutes. The mixture will become viscous. -
Quench & Workup: Allow to warm to room temperature. Quench with saturated NH
Cl solution. Acidify aqueous layer to pH 2 with 1N HCl and extract with Ethyl Acetate (3x). -
Purification: Wash combined organics with brine, dry over Na
SO , and concentrate. Recrystallize from Hexane/EtOAc to afford the product.
Figure 1: Synthetic route via lithiation-carboxylation sequence.
Reactivity & Functional Derivatization
This compound is a "privileged structure" intermediate due to its divergent reactivity.
A. Spiro-Lactonization (5-exo-dig)
Under catalytic acidic conditions (e.g., Ag(I) or Au(I) catalysis), the tertiary hydroxyl group attacks the activated alkyne to form spiro[4.5]dec-3-en-2-one derivatives. This is a key reaction for generating spirocyclic libraries for drug discovery.
B. Click Chemistry (CuAAC)
While the carboxylic acid is present, the internal alkyne is electron-deficient. However, if decarboxylated (a potential side reaction under high heat), the terminal alkyne can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition. Note: The acid moiety itself can be coupled to amines to form propargylic amides, which are potent Michael acceptors.
C. Hydrogenation
Selective reduction can yield:
-
Cis-alkene: Using Lindlar catalyst (Z-selective).
-
Saturated acid: Using Pd/C (3-(1-hydroxycyclohexyl)propanoic acid).
Figure 2: Divergent reactivity profile for scaffold diversification.
Analytical Characterization
To validate the synthesis, the following spectral signatures are diagnostic:
-
¹H NMR (400 MHz, DMSO-d₆):
- 12.5-13.5 ppm (broad s, 1H, -COOH )
- 5.2-5.5 ppm (s, 1H, -OH , exchangeable)
-
1.2-1.8 ppm (m, 10H, Cyclohexyl -CH
-) -
Absence of alkyne proton: The lack of a signal around 3-4 ppm confirms substitution at the terminal alkyne.
-
¹³C NMR:
- ~155 ppm (COOH)
- ~85-90 ppm (Alkyne internal carbons)
- ~68 ppm (Quaternary C-OH)
- 20-35 ppm (Cyclohexyl carbons)
-
IR Spectroscopy:
-
Broad band 3200-3500 cm⁻¹ (OH stretch).
-
Sharp band ~2200-2250 cm⁻¹ (C≡C stretch, often weak due to symmetry/pseud-symmetry).
-
Strong band ~1680-1710 cm⁻¹ (C=O carboxylic acid).
-
Safety & Handling
-
Hazards: As an acetylenic acid, the compound may exhibit instability at high temperatures. Avoid heating above 100°C without solvent.
-
Skin/Eye Contact: The compound is an organic acid and likely irritant. Standard PPE (gloves, goggles) is required.
-
Storage: Store at 2-8°C under inert atmosphere. The terminal carboxylic acid can catalyze the dehydration of the tertiary alcohol over long periods; keep dry.
References
-
Mechanistic Grounding (Carboxylation): "Carboxylation of terminal alkynes using n-BuLi and CO2." Organic Syntheses, Coll. Vol. 5, p. 1043. [Link]
-
General Reactivity (Propiolic Acids): "Propiolic acid - Chemical properties and reactivity." PubChem.[1][2][3][4] [Link]
